Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320564
InChI: InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18320564

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
IUPAC Name ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3
Standard InChI Key GSZUQNROXWNLNE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=C(C=C(C=C1)F)C)O

Introduction

Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group, an ethyl ester group, and a substituted aromatic ring containing a fluorine atom and a methyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its biological activity and interaction with molecular targets.

Synthesis Methods

The synthesis of Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate typically involves organic reactions such as esterification and hydrolysis. These methods allow for modifications that can enhance the compound's biological activity.

  • Esterification: This involves reacting ethyl bromoacetate with 4-fluoro-2-methylphenol.

  • Hydrolysis: Converting esters to their corresponding acids and alcohols under acidic or basic conditions.

Biological Activity and Potential Applications

Compounds with similar structures to Ethyl 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoate have been studied for their potential as pharmaceuticals, particularly in anti-inflammatory and anti-cancer applications. The fluorine atom in the aromatic ring often enhances metabolic stability and bioavailability, making such compounds of interest in drug development.

ApplicationDescription
PharmaceuticalsPotential precursor in the synthesis of bioactive compounds.
Anti-inflammatoryCompounds with similar structures have shown promise in reducing inflammation.
Anti-cancerFluorinated compounds may exhibit cytotoxic effects against cancer cell lines.

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